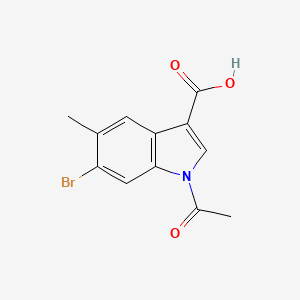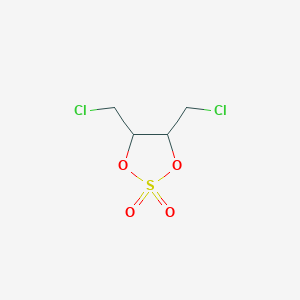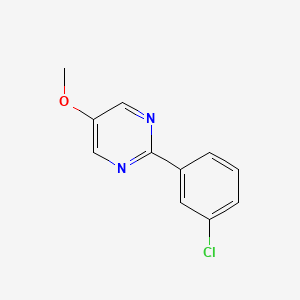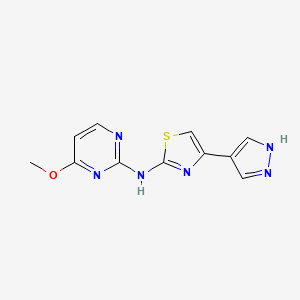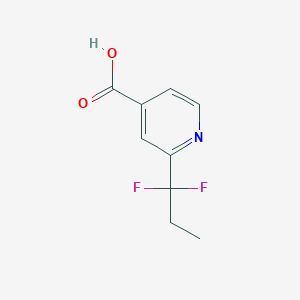![molecular formula C9H16O B13888136 2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
2-Methylspiro[3.4]octan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylspiro[34]octan-5-ol is a chemical compound characterized by a spirocyclic structure, where a single carbon atom is shared between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylspiro[3.4]octan-5-ol can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve minimal chromatographic purifications to afford the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve scalable reactions with high yields and minimal by-products, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylspiro[3.4]octan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methylspiro[3.4]octan-5-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for biologically active compounds, aiding in the study of biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylspiro[3.4]octan-5-ol involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but contains a nitrogen atom in the ring.
5-Oxaspiro[3.4]octan-2-ol: This compound has an oxygen atom in the ring and exhibits different chemical properties.
Uniqueness
2-Methylspiro[3.4]octan-5-ol is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its methyl group and hydroxyl functionality provide additional sites for chemical modification, enhancing its versatility in synthesis and research.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-methylspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C9H16O/c1-7-5-9(6-7)4-2-3-8(9)10/h7-8,10H,2-6H2,1H3 |
InChI Key |
ZQCYJLPZJDMJEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


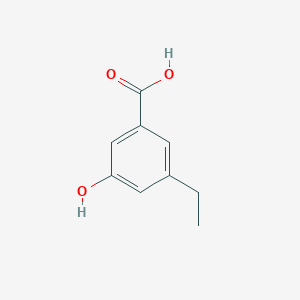
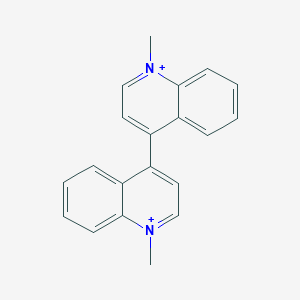
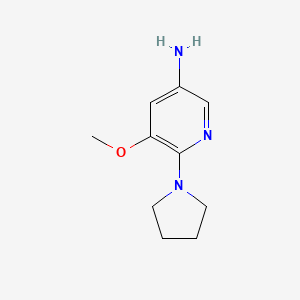
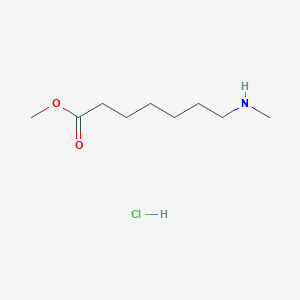
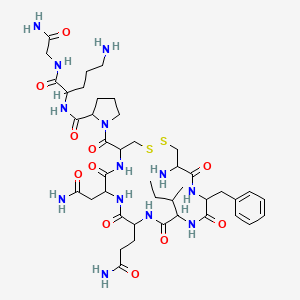
![Ethyl 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(hydroxyimino)acetate](/img/structure/B13888088.png)
![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)
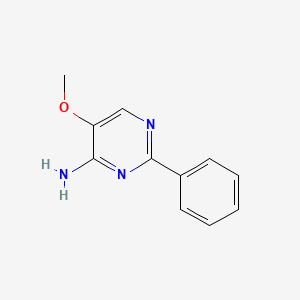
![tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate](/img/structure/B13888099.png)
